ACETIC ACID, (PHENYLTHIO)-, compd. with 2,2',2''-NITRILOTRISETHANOL (1:1)
Overview
Description
Acetic acid, (phenylthio)-, compound with 2,2’,2’'-nitrilotrisethanol (11): is a chemical compound formed by the combination of acetic acid, (phenylthio)- and 2,2’,2’'-nitrilotrisethanol in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (phenylthio)-, compound with 2,2’,2’‘-nitrilotrisethanol typically involves the reaction of acetic acid, (phenylthio)- with 2,2’,2’'-nitrilotrisethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient catalysts to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (phenylthio)-, compound with 2,2’,2’'-nitrilotrisethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, acetic acid, (phenylthio)-, compound with 2,2’,2’'-nitrilotrisethanol is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological molecules and pathways could lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, coatings, and other materials. Its unique properties can enhance the performance and stability of these products.
Mechanism of Action
The mechanism of action of acetic acid, (phenylthio)-, compound with 2,2’,2’'-nitrilotrisethanol involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The phenylthio group can form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The nitrilotrisethanol component may enhance the solubility and bioavailability of the compound, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (phenylthio)-: This compound lacks the nitrilotrisethanol component, which may affect its solubility and reactivity.
2,2’,2’'-Nitrilotrisethanol: This compound lacks the phenylthio group, which may limit its biological activity and chemical versatility.
Uniqueness
The combination of acetic acid, (phenylthio)- and 2,2’,2’'-nitrilotrisethanol in a 1:1 ratio creates a compound with unique properties that are not present in the individual components
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-phenylsulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S.C6H15NO3/c9-8(10)6-11-7-4-2-1-3-5-7;8-4-1-7(2-5-9)3-6-10/h1-5H,6H2,(H,9,10);8-10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHHJXGQUPSILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)O.C(CO)N(CCO)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145282 | |
Record name | Acetic acid, (phenylthio)-, compd. with 2,2',2''-nitrilotrisethanol (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102582-86-5 | |
Record name | Acetic acid, (phenylthio)-, compd. with 2,2',2''-nitrilotrisethanol (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102582865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (phenylthio)-, compd. with 2,2',2''-nitrilotrisethanol (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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